N3,N5-bis(4-ethoxyphenyl)-1,2,4-triazine-3,5-diamine
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Overview
Description
N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE is a complex organic compound that features a triazine ring substituted with ethoxyaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE typically involves the reaction of 4-ethoxyaniline with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution on the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of the triazine ring can produce various amine derivatives .
Scientific Research Applications
N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: A simpler compound with similar ethoxy and aniline groups.
1,3,5-Triazine derivatives: Compounds with a triazine ring and various substituents, used in similar applications.
Uniqueness
N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE is unique due to its specific combination of ethoxyaniline and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21N5O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-N,5-N-bis(4-ethoxyphenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C19H21N5O2/c1-3-25-16-9-5-14(6-10-16)21-18-13-20-24-19(23-18)22-15-7-11-17(12-8-15)26-4-2/h5-13H,3-4H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
XSGUMQQIDJGCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CN=NC(=N2)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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